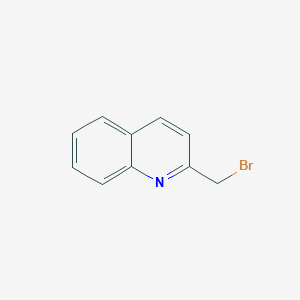

2-(Bromomethyl)quinoline

Vue d'ensemble

Description

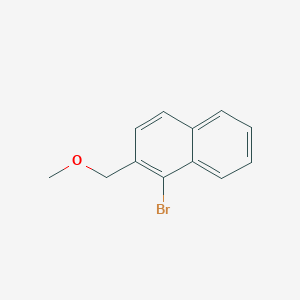

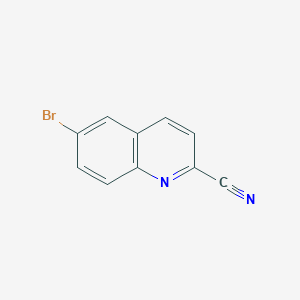

2-(Bromomethyl)quinoline is a chemical compound with the molecular formula C10H8BrN . It is also known by other names such as alpha-Bromoquinaldine and 2-Quinolinylmethyl bromide .

Synthesis Analysis

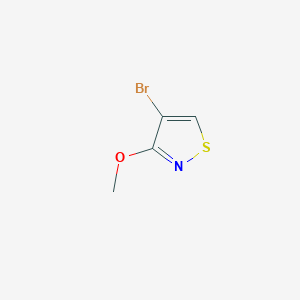

Quinoline derivatives can be synthesized from α,β-unsaturated aldehydes . Bromination of N-allyl-substituted 4-hydroxy-2-quinolinones with molecular bromine in acetic acid or carbon tetrachloride occurs with closing of a five-membered oxazole ring to give 2-bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo .Molecular Structure Analysis

The structure of a similar compound, 3-bromomethyl-2-chloro-quinoline, crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587 (2), b=7.278 (3), c=10.442 (3) Å, a= 83.59 (3)°, b= 75.42 (2)°, g= 77.39 (3)°, Z= 2, V= 471.9 (3)Å3 .Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

2-(Bromomethyl)quinoline is a solid at 20 degrees Celsius . It has a molecular weight of 222.08 .Applications De Recherche Scientifique

Organic Synthesis

“2-(Bromomethyl)quinoline” is a valuable compound in organic synthesis . It’s used as a building block in the synthesis of various complex organic molecules. The bromomethyl group can undergo various reactions, such as coupling reactions, to form new carbon-carbon bonds .

Synthesis of Quinoline Derivatives

Quinolines and their derivatives have a wide range of applications in medicinal and synthetic organic chemistry . “2-(Bromomethyl)quinoline” can be used as a starting material for the synthesis of various quinoline derivatives .

Green Chemistry

In recent years, there has been a greater societal expectation that chemists should produce greener and more sustainable chemical processes . “2-(Bromomethyl)quinoline” can be synthesized using alternative reaction methods, such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Biological Research

“2-(Bromomethyl)quinoline” and its derivatives can have various biological activities . For example, the presence of a tert-butyl substituent on the benzofuran ring was found to be beneficial in terms of activity .

Crystallography

The structure of “2-(Bromomethyl)quinoline” and its derivatives can be studied using X-ray crystallography . This can provide valuable information about the molecular structure and bonding of the compound .

Industrial Chemistry

Quinolines, including “2-(Bromomethyl)quinoline”, have a variety of applications in the field of industrial chemistry . They can be used in the synthesis of dyes, pharmaceuticals, and other industrially important chemicals .

Safety and Hazards

Orientations Futures

While specific future directions for 2-(Bromomethyl)quinoline are not mentioned, quinoline derivatives are widely used in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Mécanisme D'action

Target of Action

Quinoline-based compounds are known to have a broad spectrum of biological activities and are therefore of interest as target compounds in pharmaceutical and medicinal chemistry .

Mode of Action

It is known that quinoline-containing compounds show significant results through different mechanisms: they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

It is known that quinoline-based compounds are used in suzuki–miyaura (sm) coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The success of sm coupling, which uses quinoline-based compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Action Environment

The broad application of sm coupling, which uses quinoline-based compounds, arises from the exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAYPIDFVQLEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497310 | |

| Record name | 2-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)quinoline | |

CAS RN |

5632-15-5 | |

| Record name | 2-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

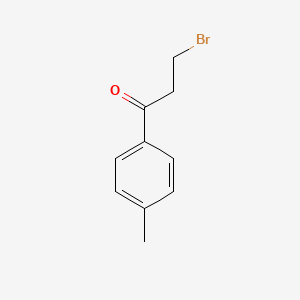

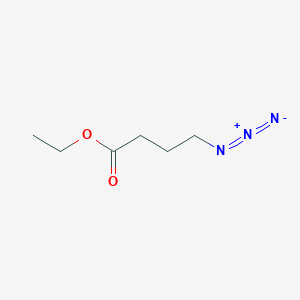

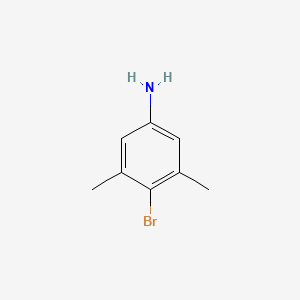

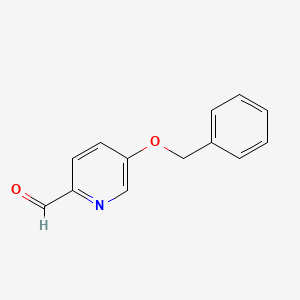

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(Bromomethyl)quinoline a valuable building block in organic synthesis?

A1: 2-(Bromomethyl)quinoline serves as a crucial precursor in synthesizing various organic compounds, particularly heterocyclic structures. Its reactivity stems from the bromine atom attached to the methyl group, making it susceptible to nucleophilic substitution reactions. This property allows chemists to introduce diverse substituents onto the quinoline core, expanding the possibilities for creating novel compounds with potential applications in various fields.

Q2: How is 2-(Bromomethyl)quinoline utilized in developing potential anticancer agents?

A: Researchers have employed 2-(Bromomethyl)quinoline in a multi-step synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, a class of compounds exhibiting promising anticancer activity. [] This study outlines a synthetic route starting with readily available diethyl 2-methylquinoline-3,4-dicarboxylate, which undergoes bromination to yield 2-(Bromomethyl)quinoline-3,4-dicarboxylate. Subsequent reactions transform this intermediate into the final (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates.

Q3: Can you describe a specific example of how 2-(Bromomethyl)quinoline is used to modify a macrocyclic structure and the impact of this modification?

A: In the synthesis of pyridinoazacrown ethers, 2-(Bromomethyl)quinoline plays a crucial role in attaching functional groups to the macrocycle. [] Specifically, it is reacted with a pre-synthesized pyridinoazacrown, leading to the incorporation of a 5-chloro-8-hydroxy-2-quinolinyl substituent.

Q4: What spectroscopic techniques are employed to characterize and confirm the structure of 2-(Bromomethyl)quinoline derivatives?

A: Researchers rely on various spectroscopic methods to unequivocally confirm the structure of newly synthesized 2-(Bromomethyl)quinoline derivatives. [, ] These methods provide information about the compound's structure and verify the success of the synthetic transformations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)